2,4-Dichloro-5-fluorophenylacetic acid

Descripción general

Descripción

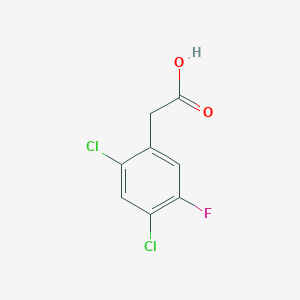

2,4-Dichloro-5-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Cl2FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 5 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

Chlorination: Phenylacetic acid is first chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the desired positions.

Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound to introduce the fluorine atom at the 5 position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-5-fluorophenylacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.

Major Products Formed

Substitution: Various substituted phenylacetic acid derivatives.

Oxidation: Oxidized products such as carboxylic acids or ketones.

Reduction: Reduced products such as alcohols or alkanes.

Esterification: Esters of this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antibiotic Production

One of the primary applications of 2,4-dichloro-5-fluorophenylacetic acid is in the synthesis of fluoroquinolone antibiotics, such as ciprofloxacin. The compound serves as an essential intermediate in the production of these antibiotics, which are widely used for their effectiveness against bacterial infections. The synthesis process involves converting this compound into active pharmaceutical ingredients through various chemical reactions .

2. Antitumor Agents

Research has indicated potential uses of compounds derived from this compound in developing antitumor agents. Studies have shown that derivatives can exhibit cytotoxic effects on cancer cells, making them candidates for further investigation in oncology .

Agrochemical Applications

1. Herbicides

The compound is also explored for its herbicidal properties. It functions as a growth regulator that can inhibit the growth of certain weeds while promoting the growth of desired crops. This selective action makes it valuable in agricultural practices aimed at improving crop yields while minimizing herbicide resistance issues .

2. Plant Growth Regulators

In addition to its herbicidal properties, this compound has been studied for its role as a plant growth regulator. It can influence various physiological processes in plants, such as flowering and fruiting, thereby enhancing agricultural productivity .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichlorophenylacetic acid

- 5-Fluorophenylacetic acid

- 2,4-Dichloro-5-fluorobenzoic acid

Uniqueness

2,4-Dichloro-5-fluorophenylacetic acid is unique due to the specific combination of chlorine and fluorine substitutions on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Actividad Biológica

2,4-Dichloro-5-fluorophenylacetic acid (2,4-DCFPA) is a synthetic compound that exhibits significant biological activity, particularly in the fields of agriculture and medicine. Its structural characteristics and interactions with biological systems make it a subject of interest for researchers exploring its potential applications.

Chemical Structure and Properties

- Molecular Formula : CHClFO

- Molecular Weight : 223.03 g/mol

- Structure : The compound features two chlorine atoms and one fluorine atom attached to a phenylacetic acid backbone, which influences its reactivity and biological interactions.

2,4-DCFPA primarily functions as a plant growth regulator by mimicking natural auxins, which are hormones that regulate plant growth. This mimicry affects cell elongation and division, leading to enhanced growth in certain plant species. Additionally, it has been shown to disrupt normal hormonal balances in plants, which contributes to its herbicidal properties.

Enzyme Inhibition

Research indicates that 2,4-DCFPA can inhibit histone deacetylases (HDACs), enzymes involved in various cellular processes including gene expression regulation. The inhibition of HDACs has potential therapeutic implications in cancer treatment and other diseases, although further studies are needed to elucidate these pathways fully.

Plant Growth Regulation

- Auxin Mimicry : 2,4-DCFPA acts similarly to natural auxins, promoting cell elongation and division.

- Herbicidal Properties : The compound can disrupt the normal hormonal balance in plants, making it effective as a herbicide.

Antimicrobial Properties

Emerging studies suggest that 2,4-DCFPA exhibits antimicrobial activity against specific bacterial and fungal strains. However, the extent of its efficacy and potential clinical applications remain under investigation.

Anticancer Potential

The ability of 2,4-DCFPA to inhibit HDACs positions it as a candidate for anticancer research. Its mechanism of action may involve altering gene expression related to cell growth and survival pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of 2,4-DCFPA:

- Plant Growth Studies : Experiments demonstrated enhanced growth rates in treated plants compared to controls, indicating its effectiveness as a growth regulator.

- Antimicrobial Testing : Laboratory tests revealed that 2,4-DCFPA inhibited the growth of certain pathogenic bacteria and fungi, suggesting potential for use in agricultural settings to control plant diseases.

- Cancer Research : Preliminary investigations into the compound's ability to inhibit HDACs have shown promise in vitro; however, further research is necessary to validate these findings in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | CHClFO | Plant growth regulator; antimicrobial; HDAC inhibitor | Agriculture; potential pharmaceuticals |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | CHClO | Plant growth regulator; herbicide | Widely used herbicide |

| Fluorinated phenylacetic acids | Varies | Antimicrobial; anticancer properties | Pharmaceutical intermediates |

Propiedades

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLORXCBEGTRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378844 | |

| Record name | 2,4-Dichloro-5-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-77-8 | |

| Record name | 2,4-Dichloro-5-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.